REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([C:6]1[CH:17]=[C:10]2[C:11]([O:13]C(=O)[NH:15][C:9]2=[CH:8][CH:7]=1)=[O:12])(=[O:5])=[O:4].[Cl:18]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:18][C:9]1[CH:8]=[CH:7][C:6]([S:3](=[O:5])(=[O:4])[NH:2][CH3:1])=[CH:17][C:10]=1[C:11]([OH:13])=[O:12].[CH3:1][NH:2][S:3]([C:6]1[CH:17]=[C:10]([C:11]([OH:13])=[O:12])[C:9]([NH2:15])=[CH:8][CH:7]=1)(=[O:4])=[O:5]
|
Name
|
5-(N-Methylsulfamoyl)-isatoic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(NC)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([C:6]1[CH:17]=[C:10]2[C:11]([O:13]C(=O)[NH:15][C:9]2=[CH:8][CH:7]=1)=[O:12])(=[O:5])=[O:4].[Cl:18]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:18][C:9]1[CH:8]=[CH:7][C:6]([S:3](=[O:5])(=[O:4])[NH:2][CH3:1])=[CH:17][C:10]=1[C:11]([OH:13])=[O:12].[CH3:1][NH:2][S:3]([C:6]1[CH:17]=[C:10]([C:11]([OH:13])=[O:12])[C:9]([NH2:15])=[CH:8][CH:7]=1)(=[O:4])=[O:5]
|
Name
|
5-(N-Methylsulfamoyl)-isatoic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(NC)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |